molecular formula C21H20Cl2F2N6O2 B15007143 N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine

N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B15007143
M. Wt: 497.3 g/mol
InChI Key: NAJOKRWQXNFCKR-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a triazine ring, piperazine moiety, and chlorinated aromatic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of Chlorinated Aromatic Rings: The chlorinated aromatic rings are attached through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
  • N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-ethoxy-1,3,5-triazin-2-amine

Uniqueness

Compared to similar compounds, N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine exhibits unique properties due to the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20Cl2F2N6O2

Molecular Weight

497.3 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H20Cl2F2N6O2/c1-32-20-28-18(26-15-5-7-17(8-6-15)33-21(23,24)25)27-19(29-20)31-11-9-30(10-12-31)16-4-2-3-14(22)13-16/h2-8,13H,9-12H2,1H3,(H,26,27,28,29)

InChI Key

NAJOKRWQXNFCKR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)OC(F)(F)Cl

Origin of Product

United States

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